molecular formula C7H5ClFNO3 B3227299 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene CAS No. 1260845-62-2

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Cat. No.: B3227299
CAS No.: 1260845-62-2
M. Wt: 205.57
InChI Key: XOPIOMSLJVHTIO-UHFFFAOYSA-N
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Description

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene: is an aromatic compound with the molecular formula C7H5ClFNO3 and a molecular weight of 205.57 g/mol . This compound is characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are used to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and fluoro substituents enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups allows for diverse reactivity and applications .

Properties

IUPAC Name

5-chloro-1-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPIOMSLJVHTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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